molecular formula C12H18Cl2N2O2 B1391283 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride CAS No. 1185304-49-7

1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride

Cat. No.: B1391283
CAS No.: 1185304-49-7
M. Wt: 293.19 g/mol
InChI Key: XNUBWXYZWKFMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride is a piperidine-based chemical scaffold of significant interest in medicinal chemistry and drug discovery. Piperidine derivatives are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, playing a significant role in the pharmaceutical industry . This compound features a piperidine ring, a privileged structure in neuroscience research, coupled with a pyridylmethyl moiety. This specific molecular architecture makes it a valuable intermediate for the synthesis and exploration of novel bioactive molecules. Piperidine derivatives have demonstrated substantial potential in the development of therapeutics targeting the central nervous system. Specifically, structurally related pyridinoylpiperidine compounds have been investigated as potent and selective agonists of the 5-HT1F receptor, a well-validated target for the acute treatment of migraine . Research into these agonists focuses on their ability to inhibit neurogenic inflammation and plasma protein extravasation without producing vasoconstrictive effects, a significant advantage over older therapies . The compound serves as a key precursor for generating libraries of molecules aimed at optimizing receptor binding affinity and selectivity. Its application extends to foundational research in synthesizing complex piperidine derivatives, a core task in modern organic chemistry given the cycle's prevalence in biologically active compounds .

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c15-12(16)10-4-7-14(8-5-10)9-11-3-1-2-6-13-11;;/h1-3,6,10H,4-5,7-9H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUBWXYZWKFMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications

  • Positional Isomerism : The 2-, 3-, and 4-pyridinylmethyl isomers exhibit distinct electronic and steric profiles, impacting their suitability for specific therapeutic targets .
  • Substituent Effects : Halogenation (e.g., Cl) or aromatic substitution (e.g., bromobenzyl) modulates lipophilicity and binding kinetics .
  • Salt Forms: Dihydrochloride salts generally offer superior solubility compared to monohydrochlorides, critical for in vivo applications .

Preparation Methods

Reductive Amination Route

Description:
This is the most commonly employed laboratory and industrial method. It involves the reductive amination of piperidine-4-carboxylic acid (or its ester derivatives) with pyridine-2-carbaldehyde under catalytic hydrogenation or chemical reducing conditions.

Typical Procedure:

  • Starting Materials: Piperidine-4-carboxylic acid or methyl ester, pyridine-2-carbaldehyde.
  • Catalyst: Palladium on carbon (Pd/C) or other hydrogenation catalysts.
  • Reducing Agent: Hydrogen gas under pressure or chemical reductants such as sodium cyanoborohydride.
  • Solvent: Methanol or ethanol, sometimes mixed with water.
  • Conditions: Mild temperatures (room temperature to 80°C), hydrogen pressure typically 3–5 MPa for catalytic hydrogenation.
  • Work-up: Filtration to remove catalyst, acidification with HCl to form dihydrochloride salt, crystallization.

Reaction Scheme:

$$
\text{Piperidine-4-carboxylic acid} + \text{Pyridine-2-carbaldehyde} \xrightarrow[\text{H}_2]{\text{Pd/C}} \text{1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}
$$

Advantages:

  • High selectivity and yield.
  • Scalable for industrial production.
  • Mild reaction conditions preserve functional groups.

Yields: Typically in the range of 80–90% under optimized conditions.

Nucleophilic Substitution Route

Description:
This method involves the nucleophilic substitution of piperidine-4-carboxylic acid derivatives with 2-(bromomethyl)pyridine or related halides.

Typical Procedure:

  • Starting Materials: Piperidine-4-carboxylic acid or ester, 2-(bromomethyl)pyridine.
  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the piperidine nitrogen.
  • Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Conditions: Heating at 60–80°C for 12–24 hours.
  • Work-up: Acidification with HCl to obtain dihydrochloride salt, purification by crystallization.

Advantages:

  • Straightforward reaction setup.
  • Avoids use of hydrogen gas and catalysts.

Limitations:

  • Longer reaction times.
  • Possible side reactions including over-alkylation or elimination.

Industrial Continuous Flow Synthesis

Description:
For large-scale manufacturing, continuous flow reactors are employed to enhance control over reaction parameters, improve safety, and increase throughput.

Key Features:

  • Precise temperature and pressure control.
  • Efficient mixing of reactants.
  • Automated catalyst handling and filtration.
  • Real-time monitoring of reaction progress.

Benefits:

  • Higher reproducibility and purity.
  • Reduced reaction times.
  • Easier scale-up from lab to production scale.

Reaction Conditions and Optimization Data

Parameter Typical Range / Value Notes
Catalyst Pd/C (5% Pd) Used in reductive amination
Hydrogen Pressure 3–5 MPa Ensures complete reduction
Temperature 25–80°C Mild conditions to preserve groups
Solvent Methanol, Ethanol, or Methanol/Water mix Facilitates solubility and reaction
Reaction Time 3–6 hours Depends on scale and catalyst loading
Base (for substitution) K₂CO₃, NaH Used in nucleophilic substitution
Reaction Time (Substitution) 12–24 hours Longer than reductive amination
Salt Formation HCl (concentrated) For dihydrochloride salt precipitation

Purification and Characterization

  • Isolation: After reaction completion, the mixture is filtered to remove catalyst (if used), followed by acidification with hydrochloric acid to precipitate the dihydrochloride salt.
  • Crystallization: Cooling to 0–10°C enhances crystallization yield and purity.
  • Drying: Vacuum drying yields a stable solid with melting point ~273–278°C (consistent with literature data).
  • Characterization: Confirmed by NMR, IR, mass spectrometry, and elemental analysis.

Research Findings and Comparative Analysis

  • The reductive amination method using Pd/C catalyst under hydrogen atmosphere is the most efficient and commonly reported method, yielding >85% pure product with minimal impurities.
  • Nucleophilic substitution is a viable alternative but requires longer reaction times and careful control to avoid side products.
  • Continuous flow synthesis enhances scalability and reproducibility, increasingly favored in industrial settings.
  • Optimization of hydrogen pressure (4–5 MPa) and temperature (90–100°C) improves conversion rates without degrading sensitive functional groups.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Advantages Limitations
Reductive Amination Piperidine-4-carboxylic acid + Pyridine-2-carbaldehyde Pd/C catalyst, H₂ 3–5 MPa, 25–80°C, 3–6 h 80–90 High selectivity, mild conditions Requires hydrogen gas, catalyst removal
Nucleophilic Substitution Piperidine-4-carboxylic acid + 2-(bromomethyl)pyridine K₂CO₃ base, DMF solvent, 60–80°C, 12–24 h 65–80 No hydrogen gas needed Longer reaction time, side reactions
Continuous Flow Synthesis Same as above (Reductive amination) Automated flow reactor, controlled T & P >90 Scalable, reproducible Requires specialized equipment

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride, and how do substitution patterns influence its reactivity?

  • Methodological Answer : Synthesis typically involves coupling pyridine derivatives with piperidine scaffolds. Substitution patterns (e.g., position of the pyridinylmethyl group) are critical for reactivity. For example, steric hindrance from the pyridine ring may require optimized reaction conditions (e.g., inert atmosphere, controlled pH). Infrared (IR) spectroscopy and chloride titration (as in ) can validate intermediate purity. Similar compounds with piperidine-pyridine frameworks show distinct reactivity profiles based on substitution, necessitating tailored reaction solvents (e.g., dichloromethane or ethanol) and catalysts .

Q. How can researchers ensure the purity and stability of this compound during storage?

  • Methodological Answer : Purity standards (98–102% by dry weight) should be confirmed via titration () and HPLC. Stability requires anhydrous storage at 2–8°C in amber glass containers to prevent hydrolysis or photodegradation. Impurity profiling (e.g., residual solvents or byproducts) should follow guidelines from pharmaceutical intermediates (). Regular stability testing under accelerated conditions (e.g., 40°C/75% RH) is recommended .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. In case of skin contact, wash immediately with water; for inhalation, move to fresh air ( ). Avoid aqueous solutions unless specified, as dihydrochloride salts may release HCl under humid conditions. Emergency spill protocols include neutralization with sodium bicarbonate and disposal as hazardous waste .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to identify energy-efficient routes. Tools like ICReDD’s reaction path search () integrate computational and experimental data to prioritize reaction conditions. Molecular docking studies predict binding affinities to biological targets (e.g., enzymes or receptors), leveraging the compound’s piperidine-pyridine motif, which is common in neurotransmitter analogs .

Q. What experimental strategies resolve contradictions in pharmacological data for structurally similar compounds?

  • Methodological Answer : Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can clarify binding discrepancies. For example, notes that minor structural variations (e.g., 4-piperidinyl vs. 2-piperidinyl substitution) alter receptor interactions. Dose-response assays across multiple cell lines or in vivo models validate specificity and off-target effects .

Q. How do reaction fundamentals and reactor design impact scalable synthesis of this compound?

  • Methodological Answer : Continuous-flow reactors enhance scalability by improving heat/mass transfer and reducing side reactions (). Parameters like residence time and catalyst loading must be optimized using kinetic studies. Membrane separation technologies () can purify intermediates, while process analytical technology (PAT) monitors real-time purity .

Q. What advanced characterization techniques elucidate the compound’s solid-state properties?

  • Methodological Answer : Single-crystal X-ray diffraction confirms stereochemistry, while dynamic vapor sorption (DVS) assesses hygroscopicity. Solid-state NMR and powder X-ray diffraction (PXRD) detect polymorphic forms, which are critical for bioavailability in preclinical studies. Thermal gravimetric analysis (TGA) evaluates decomposition thresholds .

Contradiction Analysis and Troubleshooting

Q. Why might titration results conflict with spectroscopic data during purity assessment?

  • Methodological Answer : Discrepancies arise from non-volatile impurities (e.g., inorganic salts) undetected by IR or NMR. Combine multiple methods: Karl Fischer titration for water content, ICP-MS for metal residues, and mass spectrometry for organic impurities. Cross-validate with USP reference standards () .

Q. How to address inconsistent biological activity in different assay formats?

  • Methodological Answer : Differences in cell membrane permeability or assay pH (affecting ionization of the dihydrochloride salt) may explain variability. Standardize buffer systems (e.g., PBS vs. HEPES) and use LC-MS to confirm compound stability in assay media. Include positive controls with known activity profiles () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.